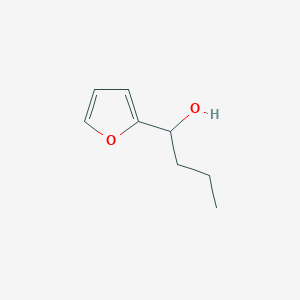
1-(furan-2-il)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Furyl)-1-butanol is an organic compound characterized by a furan ring attached to a butanol chain
Aplicaciones Científicas De Investigación
1-(2-Furyl)-1-butanol has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
1-(Furan-2-yl)butan-1-ol, also known as 1-(2-Furyl)-1-butanol, is a chiral heterocyclic alcohol . It is an important precursor for the production of pharmaceutical medicines and natural products . The primary targets of this compound are enzymes involved in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Mode of Action
The compound interacts with its targets through a process known as asymmetric bioreduction . This process involves the reduction of a compound, in this case, 1-(furan-2-yl)propan-1-one, using a biocatalyst, Lactobacillus paracasei BD101 . The bioreduction results in the formation of (S)-1-(furan-2-yl)propan-1-ol with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions .
Biochemical Pathways
The biochemical pathway involved in the action of 1-(Furan-2-yl)butan-1-ol is the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one . This process is facilitated by the Lactobacillus paracasei BD101 biocatalyst . The resulting compound, (S)-1-(furan-2-yl)propan-1-ol, can be used in the production of pyranone, which is involved in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Pharmacokinetics
The compound’s high conversion rate and yield in the bioreduction process suggest that it may have favorable bioavailability .
Result of Action
The result of the action of 1-(Furan-2-yl)butan-1-ol is the production of (S)-1-(furan-2-yl)propan-1-ol . This compound is a key precursor in the synthesis of various pharmaceutical medicines and natural products, including sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Action Environment
The action of 1-(Furan-2-yl)butan-1-ol is influenced by the environment in which the bioreduction process takes place. The use of the Lactobacillus paracasei BD101 biocatalyst, obtained from boza, a grain-based fermented beverage, suggests that the process occurs in a biological environment . The high conversion and yield rates achieved under optimized conditions indicate that the compound’s action, efficacy, and stability can be significantly influenced by environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-1-butanol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with butanal in the presence of a catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1-(2-Furyl)-1-butanol often involves the use of biorefineries. These facilities utilize biomass-derived furfural as a starting material, which undergoes catalytic hydrogenation to produce furfuryl alcohol. Subsequent reactions, including alkylation and reduction, lead to the formation of 1-(2-Furyl)-1-butanol .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Furyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The furan ring allows for electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) facilitate substitution reactions.
Major Products:
Oxidation: Furan-2-carboxylic acid, 2-furylmethanol.
Reduction: 1-(2-Furyl)butane, 2-furylmethanol.
Substitution: Halogenated furans, alkylated furans.
Comparación Con Compuestos Similares
Furfural: An aldehyde derivative of furan, used as a precursor for many furan-based chemicals.
Furfuryl alcohol: A primary alcohol derived from furfural, used in resin production.
2-Methylfuran: A methyl-substituted furan, used as a solvent and in organic synthesis.
Uniqueness: 1-(2-Furyl)-1-butanol stands out due to its unique combination of a furan ring and a butanol chain, providing distinct reactivity and versatility in chemical reactions compared to its analogs .
Propiedades
IUPAC Name |
1-(furan-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7,9H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQMAUXIXMFXKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398981 |
Source


|
| Record name | 1-(2-Furyl)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4208-62-2 |
Source


|
| Record name | 1-(2-Furyl)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
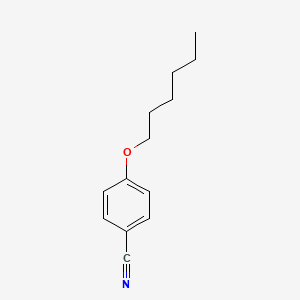
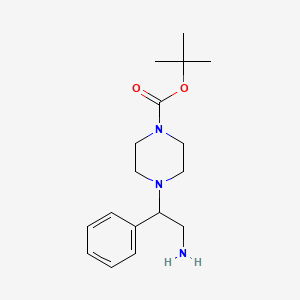
![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)
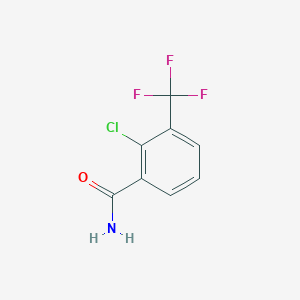


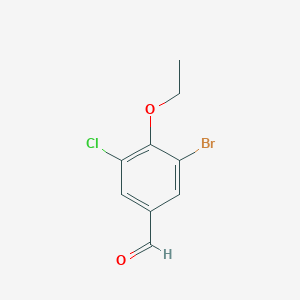




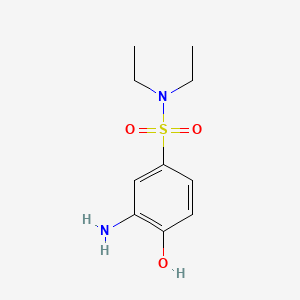
![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)
